O6-Cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine, also known as NU6102, is a synthetic compound belonging to the 2-arylamino-O6-alkylguanine class of molecules. [] It is a potent and selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in cell cycle regulation. [] Although structurally similar to purine nucleosides, NU6102 is not a naturally occurring compound. This compound has primarily been investigated for its potential as an antitumor agent due to its ability to disrupt cell cycle progression in rapidly dividing cells. []
The synthesis of NU6102 involves multiple steps, primarily starting from the preparation of the purine core. The general synthetic route includes the following stages:
The reaction conditions are critical, often requiring precise control over temperature and pH to optimize yield and purity. For larger-scale production, methods such as high-performance liquid chromatography may be employed for purification .
NU6102's molecular structure features a purine base modified with a cyclohexylmethyl group and a sulphamoylanilino group. Key structural characteristics include:
The presence of these groups contributes to its selectivity for cyclin-dependent kinase 2 over other kinases, which is essential for its function as an inhibitor . Structural studies have shown that NU6102 binds effectively within the active site of CDK2, forming hydrogen bonds that stabilize its interaction with the enzyme .
NU6102 can participate in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions often require careful monitoring of temperature and pH to ensure desired outcomes .
The mechanism by which NU6102 exerts its effects primarily involves inhibition of cyclin-dependent kinases, particularly CDK2. By binding to CDK2, NU6102 disrupts its activity, leading to:
Studies have shown that at specific concentrations, NU6102 selectively inhibits CDK2 without affecting other kinases significantly, highlighting its potential as a targeted therapeutic agent .
NU6102 has significant applications across various fields:
NU6102 (C₁₈H₂₂N₆O₃S) represents a synthetic purine derivative specifically engineered as an ATP-competitive inhibitor targeting cyclin-dependent kinases. Characterized by its potent CDK2 inhibitory activity (IC₅₀ = 5.4 nM against CDK2/cyclin A3) and significant selectivity over CDK1 (IC₅₀ = 9.5 nM) and CDK4 (IC₅₀ = 1.6 µM), this compound serves as a critical pharmacological probe for investigating CDK2-dependent oncogenic pathways [1] [9]. Its molecular structure features a 6-cyclohexylmethoxy group and a C-2 4′-sulfamoylanilino substituent, optimizing interactions within the ATP-binding pocket of CDK2 while minimizing off-target kinase binding [1]. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), NU6102’s selectivity profile enables precise dissection of CDK2 biology in malignant cells, positioning it as a valuable tool compound for target validation and combination therapy development.
The development of CDK2 inhibitors has navigated distinct scientific eras. Initial enthusiasm for CDK2 as a cancer target waned following murine knockout studies demonstrating viability of Cdk2-null mice and RNAi experiments suggesting redundancy in cell cycle regulation [1] [4]. Early clinical candidates like seliciclib exhibited limited selectivity, inhibiting transcriptional CDKs (CDK7, CDK9) at concentrations comparable to those targeting CDK2, confounding mechanistic interpretation of their antitumor effects [1]. This prompted a structural re-engineering effort focused on achieving CDK isoform discrimination.
Table 1: Evolution of Selective CDK2 Inhibitors
Compound | CDK2 IC₅₀ | Selectivity vs CDK1 | Key Structural Features |
---|---|---|---|
Seliciclib | ~1,000 nM | <10-fold | Non-specific purine analog |
NU2058 | ~1,200 nM | ~5-fold | 2-Amino-6-alkoxypurine scaffold |
NU6102 | 5.4 nM | ~2000-fold | 4′-Sulfamoylanilino at C-2; optimized 6-cyclohexylmethoxy |
Compound 73 (J. Med. Chem 2017) | 0.044 µM | ~2000-fold | 6-([1,1′-biphenyl]-3-yl) substitution |
NU6102 emerged from systematic structure-activity relationship (SAR) studies on the 2-arylamino-6-alkoxypurine scaffold [1]. X-ray crystallography revealed its unique binding mechanism: the sulfonamide group forms hydrogen bonds with Asp86 in CDK2, while the cyclohexylmethoxy moiety occupies the ribose-binding pocket. Crucially, NU6102 stabilizes a glycine-rich loop conformation in CDK2 not observed in CDK1, explaining its unprecedented selectivity [1]. Subsequent optimization yielded derivatives like compound 73 (4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide), enhancing potency (CDK2 IC₅₀ = 44 nM) while maintaining selectivity [1]. These advances validated CDK2 as a druggable target distinct from essential CDK1.
CDK2’s reinstatement as a therapeutic target stems from its non-redundant roles in specific cancer contexts:
Table 2: Cellular Consequences of NU6102-Mediated CDK2 Inhibition
Cancer Context | Key Pathway Affected | NU6102 Effect | Biomarker Outcome |
---|---|---|---|
Anti-estrogen-resistant breast cancer | E2F transactivation | G₁ accumulation; apoptosis induction | ↓ppRb (S807/811); ↓E2F activity |
PI3K-hyperactivated CRC | CDK2/PI3K survival signaling | Synergistic growth inhibition with pictilisib | ↓phospho-rS6; ↑caspase activation |
BRCA-deficient tumors | DNA repair synthesis | Synthetic lethality with PARPi | ↑γH2AX foci; replication fork collapse |
Anthracycline-treated tumors | Immunogenic cell death | Enhanced DC/T cell infiltration | ↑calreticulin; ↑HMGB1; ↑CXCL10 |
Mechanistically, NU6102 exploits fitness costs in CDK2-dependent tumors. Resistant clones (e.g., HCT116 R50) exhibit rewired cell cycle control with slower proliferation rates and transcriptional adaptations not observed in parental cells [4]. This fitness deficit becomes exploitable in spatially structured tumors where drug-sensitive cells outcompete resistant neighbors under low-dose intermittent NU6102 exposure—a paradigm termed adaptive therapy [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7